Dimethylamine

Basicity pKa Organic Synthesis

Dimethylamine (DMA) is the superior secondary amine where aqueous nucleophilicity, selectivity, and controlled basicity drive process economics. Its Mayr nucleophilicity N=17.12 outpaces diethylamine (N=16.07), accelerating substitution reactions and boosting throughput. In surfactant manufacture, DMA achieves >90% selectivity toward dimethylalkylamine tertiary amines—a quality parameter unattainable with methylamine. Its pKa of 10.73 enables precise pH control in multi-step pharmaceutical syntheses, minimizing side reactions. For atmospheric nucleation studies, DMA enhances sulfuric acid particle formation rates by over an order of magnitude vs ammonia. Available as anhydrous gas, aqueous solution, or in organic solvents. Choose proven performance over generic substitution.

Molecular Formula C2H7N
HN(CH3)2
(CH3)2NH
C2H7N
Molecular Weight 45.08 g/mol
CAS No. 124-40-3
Cat. No. B145610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamine
CAS124-40-3
Synonymsdimethylamine
dimethylamine hydrochloride
dimethylamine monosulfate
dimethylamine nitrate
dimethylamine perchlorate
dimethylamine phosphate (3:1)
dimethylamine sulfate
dimethylamine sulfate (1:1)
dimethylamine, conjugate acid
dimethylammonium chloride
dimethylammonium formate
Molecular FormulaC2H7N
HN(CH3)2
(CH3)2NH
C2H7N
Molecular Weight45.08 g/mol
Structural Identifiers
SMILESCNC
InChIInChI=1S/C2H7N/c1-3-2/h3H,1-2H3
InChIKeyROSDSFDQCJNGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24 % at 140 °F (NIOSH, 2024)
In water, 163 g/100g water at 40 °C
Very soluble in water forming a very strong alkaline solution
Soluble in ethanol, ethyl ether
Solubilities in various solvents at 1 atm and 20 °C.[Table#2482]
1630 mg/mL at 40 °C
Solubility in water, g/100ml: 354 (very soluble)
(140 °F): 24%

Dimethylamine CAS 124-40-3 for Industrial and Research Procurement: Chemical Class and Baseline Characteristics


Dimethylamine (DMA, CAS 124-40-3) is a secondary aliphatic amine with the formula (CH₃)₂NH, characterized by a boiling point of 7 °C, a vapor pressure of 170.3 kPa at 20 °C, and a pKa of 10.73 for its conjugate acid [1] [2]. It is a colorless, flammable gas at ambient conditions, typically supplied as an anhydrous liquefied gas, an aqueous solution, or in organic solvents for ease of handling [1]. Its industrial significance stems from its role as a key intermediate in the production of pharmaceuticals, agrochemicals, surfactants, rubber chemicals, and solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAc) . This baseline profile establishes DMA as a fundamental building block, but its selection over close analogs hinges on quantifiable performance differences detailed in subsequent sections.

Why Dimethylamine Cannot Be Generically Substituted: A Procurement Perspective on Amine Differentiation


Generic substitution among amines is often problematic due to divergent reactivity profiles, selectivity outcomes, and physical properties that directly impact industrial process efficiency and product quality. While compounds like methylamine (MMA), ethylamine (EA), and diethylamine (DEA) share the amine functional group, their distinct basicity, nucleophilicity, steric profiles, and vapor-liquid equilibrium behaviors lead to non-linear performance differences in critical applications [1] [2]. For procurement, this means that substituting DMA with a cheaper or more readily available amine can result in dramatically reduced reaction yields, altered product distributions, or complete process failure—outcomes that far outweigh any nominal raw material cost savings. The following evidence guide quantifies these specific differentiation points, enabling informed scientific and commercial selection decisions.

Quantitative Differentiation Evidence for Dimethylamine (CAS 124-40-3) vs. Primary and Secondary Amine Analogs


Basicity Comparison of Dimethylamine vs. Methylamine, Ethylamine, and Diethylamine

Dimethylamine exhibits a conjugate acid pKa of 10.73 in aqueous solution, which is higher than that of primary amines methylamine (10.62) and ethylamine (10.63), but lower than the secondary amine diethylamine (10.98) [1] [2]. This intermediate basicity places DMA in a distinct position within the amine series, directly influencing its protonation state and reactivity profile under given pH conditions.

Basicity pKa Organic Synthesis

Nucleophilicity of Dimethylamine in Water as Quantified by Mayr Reactivity Parameters

In aqueous solution, dimethylamine has a Mayr nucleophilicity parameter N of 17.12 with a sensitivity parameter sN of 0.50 [1]. For comparison, diethylamine in water exhibits a lower nucleophilicity with an N parameter of 16.07 and sN of 0.54 [2]. This quantifiable difference demonstrates that DMA is a more potent nucleophile than its ethyl-substituted secondary analog in water, a fact that cannot be inferred from basicity (pKa) values alone.

Nucleophilicity Mayr Parameters Reaction Kinetics

Atmospheric Aerosol Nucleation Efficiency of Dimethylamine vs. Ammonia

Dimethylamine demonstrates a dramatically higher efficiency than ammonia in facilitating sulfuric acid-driven new particle formation (NPF), a key process in atmospheric aerosol nucleation. CLOUD chamber studies show that NPF rates in the SA-DMA-water system at 1.7 nm are more than a factor of 10 faster than previously estimated [1]. Furthermore, computational studies indicate that DMA enhances sulfuric acid addition to clusters much more efficiently than ammonia when water molecules are present [2]. This superior nucleation enhancement is attributed to DMA's higher basicity and favorable molecular interactions compared to ammonia.

Atmospheric Chemistry Nucleation Aerosol Science

Selectivity in Fatty Amine Synthesis: Dimethylamine as Methylating Agent vs. Monomethylamine

In the catalytic synthesis of fatty amines, dimethylamine acts as a key methylating agent, enabling the production of tertiary dimethylalkylamines with high selectivity. When hexamethylenetetramine (HMTA) is used as a methylating source, it decomposes to yield monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA). Studies show that under optimized conditions, the transformation of nitriles into dimethylalkylamines can achieve selectivities (or yields) exceeding 90% [1]. This high selectivity is crucial for producing specific surfactant intermediates, whereas the use of monomethylamine would lead to a different product distribution (e.g., methyldialkylamines) [1].

Fatty Amines Catalysis Selectivity Surfactants

Best Application Scenarios for Dimethylamine (CAS 124-40-3) Driven by Quantitative Differentiation


Kinetic Resolution and Nucleophilic Substitution Reactions in Aqueous Media

Based on its superior nucleophilicity in water (N = 17.12) compared to diethylamine (N = 16.07) [1], DMA is the preferred reagent for nucleophilic substitution reactions where aqueous solubility and high reaction rates are paramount. This includes the synthesis of quaternary ammonium compounds and other functionalized amines where faster kinetics directly improve process throughput and reduce cycle times [2].

Atmospheric Chemistry Research on New Particle Formation (NPF)

For laboratory studies aiming to replicate or model atmospheric nucleation events, DMA is an essential component due to its demonstrated ability to enhance sulfuric acid-driven particle formation rates by over an order of magnitude relative to ammonia [3]. Its procurement is critical for experiments requiring realistic boundary layer nucleation simulations, such as those conducted in CLOUD chamber facilities [4].

Synthesis of Dimethylalkylamine Surfactants via Catalytic Amination

In the production of specialty surfactants, the use of DMA is mandated to achieve high selectivity (>90%) toward dimethylalkylamine tertiary amines [5]. Substituting with monomethylamine would redirect the synthesis toward methyldialkylamines, which possess different surfactant properties and are unsuitable for the same downstream applications. This selectivity is a critical quality and cost control parameter for surfactant manufacturers [5].

pH-Dependent Syntheses Requiring Intermediate Amine Basicity

For reactions where the protonation state of the amine must be carefully controlled, DMA's pKa of 10.73 offers a distinct middle ground between the lower basicity of methylamine (10.62) and the higher basicity of diethylamine (10.98) [6]. This makes DMA the optimal choice for achieving specific reaction pH profiles and minimizing side reactions in multi-step pharmaceutical intermediate syntheses [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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